N'-tert-Butyl-N,N-dimethylformamidine

Vue d'ensemble

Description

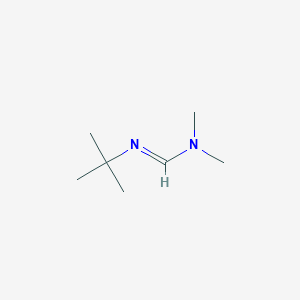

N’-tert-Butyl-N,N-dimethylformamidine: is an organic compound with the molecular formula C₇H₁₆N₂ and a molecular weight of 128.2153 g/mol . It is also known by other names such as Dimethylaminomethylidene-t-butylamine and N’-[1,1-Dimethylethyl]-N,N-dimethylimidoformamide . This compound is characterized by the presence of a formamidine group, which is a functional group containing a carbon-nitrogen double bond.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N’-tert-Butyl-N,N-dimethylformamidine typically involves the reaction of N,N-dimethylformamide with tert-butylamine under specific conditions . The reaction is carried out in the presence of a base, such as sodium hydride , to facilitate the formation of the formamidine group. The reaction conditions include maintaining a temperature range of 0-5°C and using an inert atmosphere to prevent any side reactions.

Industrial Production Methods: On an industrial scale, the production of N’-tert-Butyl-N,N-dimethylformamidine follows similar synthetic routes but with optimized conditions for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction is typically carried out in a solvent such as toluene or dichloromethane to enhance the solubility of the reactants and products.

Analyse Des Réactions Chimiques

Types of Reactions: N’-tert-Butyl-N,N-dimethylformamidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as or to form corresponding amides or nitriles.

Reduction: Reduction reactions can be carried out using reducing agents like to convert the formamidine group into an amine.

Substitution: The compound can undergo nucleophilic substitution reactions where the formamidine group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as or in an alcoholic solvent.

Major Products Formed:

Oxidation: Amides or nitriles.

Reduction: Amines.

Substitution: Various substituted formamidines depending on the nucleophile used.

Applications De Recherche Scientifique

Chemical Synthesis

Precursor in Organic Synthesis

N'-tert-Butyl-N,N-dimethylformamidine is primarily used as a precursor in the synthesis of enamidine intermediates. These intermediates can be transformed into secondary amines, aldehydes, or ketones, which are valuable in organic synthesis. The compound's structure allows for selective reactions that facilitate the formation of these derivatives under mild conditions.

Synthetic Routes

The synthesis typically involves the reaction of N,N-dimethylformamide with tert-butylamine in the presence of sodium hydride. The reaction is conducted at low temperatures (0-5°C) and under an inert atmosphere to avoid side reactions. This method ensures high yields and purity of the product.

Biological Applications

Enzyme Mechanisms and Biochemical Assays

In biological research, this compound serves as a reagent in biochemical assays and studies of enzyme mechanisms. Its ability to form stable complexes with enzymes makes it useful for investigating enzyme kinetics and mechanisms, particularly in studies involving formamidines as substrates or inhibitors.

Pharmaceutical Development

Drug Synthesis

The compound is being explored for its potential use in drug development, particularly as a building block for pharmaceutical intermediates. Its reactivity allows for the modification of drug-like molecules, which can enhance their efficacy and safety profiles. Research is ongoing to evaluate its effectiveness in synthesizing novel therapeutic agents.

Industrial Applications

Specialty Chemicals Production

In industry, this compound is utilized in the production of specialty chemicals. It acts as a reagent in various industrial processes, including polymer synthesis and the manufacture of agrochemicals. Its unique properties enable efficient reactions that are crucial for producing high-quality chemical products.

Safety Considerations

While this compound has significant applications, it is essential to note that it is classified as a flammable liquid and vapor. It can cause skin irritation and serious eye irritation upon contact. Proper safety measures must be taken when handling this compound to minimize risks associated with exposure.

Case Studies

- Synthesis of Enamines : A study demonstrated the use of this compound in synthesizing enamines from aldehydes, showcasing its effectiveness as a synthetic intermediate.

- Biochemical Assay Development : Research highlighted its role as a reagent in enzyme assays, where it facilitated the determination of enzyme activity through competitive inhibition studies.

- Pharmaceutical Intermediates : The compound has been investigated for its potential to create novel drug candidates by modifying existing pharmaceutical compounds to enhance their therapeutic effects.

Mécanisme D'action

The mechanism of action of N’-tert-Butyl-N,N-dimethylformamidine involves its interaction with molecular targets through the formamidine group. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with electrophilic centers in target molecules, leading to the formation of stable adducts. The pathways involved include nucleophilic addition and substitution reactions, which are facilitated by the electron-donating properties of the dimethylamino group.

Comparaison Avec Des Composés Similaires

- N-Isopropyl-N-methyl-tert-butylamine

- Di-tert-butyl N,N-diisopropylphosphoramidite

- N-tert-Butyldiethanolamine

Comparison: N’-tert-Butyl-N,N-dimethylformamidine is unique due to its specific formamidine structure, which imparts distinct reactivity compared to similar compounds. For instance, N-Isopropyl-N-methyl-tert-butylamine lacks the formamidine group, resulting in different chemical behaviorDi-tert-butyl N,N-diisopropylphosphoramidite and N-tert-Butyldiethanolamine have different functional groups, leading to variations in their applications and reactivity profiles .

Activité Biologique

N'-tert-Butyl-N,N-dimethylformamidine is a compound that has garnered attention due to its potential biological activities. This article reviews the synthesis, characterization, and biological evaluations of this compound, drawing on diverse research findings and case studies.

This compound, with the chemical formula CHN, is characterized by its unique structure which includes a tert-butyl group and two dimethylamino groups attached to a formamidine backbone. The compound has a boiling point of 137-140 °C and a density of 0.815 g/mL at 25 °C .

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl isocyanate with dimethylamine, leading to the formation of the formamidine structure. This process can yield various derivatives that may exhibit different biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. For instance, research indicated that derivatives of formamidines could exhibit significant antibacterial effects against various strains, including Staphylococcus aureus and Escherichia coli. These findings suggest that modifications in the structure can enhance the antimicrobial properties .

Insecticidal Activity

This compound has been evaluated for its insecticidal properties. A study examining related compounds found that certain derivatives exhibited potent insecticidal activity against pests such as Plutella xylostella (diamondback moth) and Aphis craccivora (black aphid) at low concentrations . The structure-activity relationship (SAR) analysis indicated that specific substitutions on the nitrogen atoms significantly influenced biological efficacy.

Herbicidal Activity

In addition to its insecticidal properties, this compound has been investigated for herbicidal activity. Compounds within this class have shown effectiveness in controlling various weed species, demonstrating higher activity against dicotyledonous weeds compared to monocotyledonous ones . The herbicidal mechanisms are thought to involve mimicry of plant growth regulators.

Case Studies

- Antibacterial Efficacy : A study conducted on novel derivatives of formamidines revealed that certain compounds showed inhibition zones greater than 15 mm against Enterococcus faecium, indicating substantial antibacterial activity. The presence of specific functional groups was correlated with enhanced efficacy .

- Insecticide Development : Research focused on insecticidal compounds derived from N,N-dimethylformamidine demonstrated that certain structural modifications led to compounds achieving over 90% mortality in pest populations at concentrations as low as 0.625 mg/L .

Structure-Activity Relationship (SAR)

The SAR analysis is crucial for understanding how variations in chemical structure affect biological activity. Key findings include:

- Substituent Effects : The introduction of halogen atoms or functional groups such as sulfoxides significantly enhanced insecticidal potency.

- Chain Length : Increasing the carbon chain length in substituents often correlated with improved herbicidal activity.

Propriétés

IUPAC Name |

N'-tert-butyl-N,N-dimethylmethanimidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2/c1-7(2,3)8-6-9(4)5/h6H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHNRCFCIKPZSFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N=CN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60334232 | |

| Record name | N'-tert-Butyl-N,N-dimethylformamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60334232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23314-06-9 | |

| Record name | N′-(1,1-Dimethylethyl)-N,N-dimethylmethanimidamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23314-06-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N'-tert-Butyl-N,N-dimethylformamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60334232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N'-tert-Butyl-N,N-dimethylformamidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.